Cas no 1044764-13-7 (2-Methyl-5-(4-nitrophenyl)-octahydro-pyrrolo3,4-cpyrrole)
2-Methyl-5-(4-nitrophenyl)-octahydro-pyrrolo3,4-cpyrrole Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-5-(4-nitrophenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
- Octahydro-2-methyl-5-(4-nitrophenyl)pyrrolo[3,4-c]pyrrole
- 2-Methyl-5-(4-nitrophenyl)-octahydro-pyrrolo3,4-cpyrrole
- M80064
- 1044764-13-7
- 2-Methyl-5-(4-nitrophenyl)octahydropyrrolo[3,4-c]pyrrole
- 2-Methyl-5-(4-nitrophenyl)-octahydro-pyrrolo[3,4-c]pyrrole
- AKOS005256710
- 2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole
- SCHEMBL10036155
- 2-methyl-5-(4-nitrophenyl)-octahydropyrrolo[3,4-c]pyrrole
-
- Inchi: 1S/C13H17N3O2/c1-14-6-10-8-15(9-11(10)7-14)12-2-4-13(5-3-12)16(17)18/h2-5,10-11H,6-9H2,1H3
- InChI Key: MDXHLQQRWAKCBH-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)N1CC2CN(C)CC2C1)=O
Computed Properties
- Exact Mass: 247.132076794Da
- Monoisotopic Mass: 247.132076794Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.229
2-Methyl-5-(4-nitrophenyl)-octahydro-pyrrolo3,4-cpyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M340243-10mg |
2-Methyl-5-(4-nitrophenyl)-octahydro-pyrrolo[3,4-c]pyrrole |
1044764-13-7 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M340243-50mg |
2-Methyl-5-(4-nitrophenyl)-octahydro-pyrrolo[3,4-c]pyrrole |
1044764-13-7 | 50mg |
$ 230.00 | 2022-06-03 | ||
| TRC | M340243-100mg |
2-Methyl-5-(4-nitrophenyl)-octahydro-pyrrolo[3,4-c]pyrrole |
1044764-13-7 | 100mg |
$ 340.00 | 2022-06-03 | ||
| A2B Chem LLC | AE22484-1g |
Octahydro-2-methyl-5-(4-nitrophenyl)pyrrolo[3,4-c]pyrrole |
1044764-13-7 | 1g |
$634.00 | 2024-04-20 |
2-Methyl-5-(4-nitrophenyl)-octahydro-pyrrolo3,4-cpyrrole Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 2-Methyl-5-(4-nitrophenyl)-octahydro-pyrrolo3,4-cpyrrole
Introduction to 2-Methyl-5-(4-nitrophenyl)-octahydro-pyrrolo[3,4-cpyrrole] (CAS No. 1044764-13-7) and Its Emerging Applications in Chemical Biology
The compound 2-Methyl-5-(4-nitrophenyl)-octahydro-pyrrolo[3,4-cpyrrole], identified by the CAS number 1044764-13-7, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This bicyclic structure, featuring a pyrrolo[3,4-cpyrrole] core substituted with a methyl group at the 2-position and a 4-nitrophenyl moiety at the 5-position, has garnered attention due to its unique pharmacophoric features and promising biological activities. The octahydro nature of the bicyclic system contributes to its rigid conformation, which is often exploited in drug design to enhance binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have highlighted the 2-Methyl-5-(4-nitrophenyl)-octahydro-pyrrolo[3,4-cpyrrole’s potential as a scaffold for developing novel therapeutic agents. The presence of the nitrophenyl group introduces a region of high electrophilicity, making it a versatile platform for further functionalization. This attribute has been particularly explored in the design of kinase inhibitors, where nitroaromatic compounds are known to exhibit potent inhibitory effects. The octahydro-pyrrolo[3,4-cpyrrole core itself is structurally reminiscent of several bioactive natural products, suggesting that derivatives of this compound may interact with biological targets in a manner akin to known pharmacophores.
In the context of drug discovery, the 2-Methyl-5-(4-nitrophenyl)-octahydro-pyrrolo[3,4-cpyrrole has been investigated for its ability to modulate enzyme activity and receptor binding. Studies have demonstrated that structural analogs of this compound can exhibit significant effects on targets such as protein kinases and ion channels. For instance, modifications to the 5-(4-nitrophenyl) substituent have shown promise in enhancing binding affinity while maintaining selectivity against off-target proteins. This underscores the importance of fine-tuning substituent electronic and steric properties to optimize biological activity.
The methyl group at the 2-position of the octahydro-pyrrolo[3,4-cpyrrole scaffold plays a crucial role in defining the molecule’s overall shape and polarity. This substitution can influence both solubility and metabolic stability, critical factors in drug development. Recent studies have employed high-throughput screening techniques to identify derivatives of this compound with improved pharmacokinetic profiles. Such efforts have yielded promising candidates for further preclinical evaluation.
Beyond its applications in small-molecule drug discovery, 2-Methyl-5-(4-nitrophenyl)-octahydro-pyrrolo[3,4-cpyrrole (CAS No. 1044764-13-7) has found utility as an intermediate in synthetic chemistry. Its unique framework provides chemists with a versatile platform for constructing more complex molecules through various functionalization strategies. For example, reduction of the nitro group can yield an amine derivative that serves as a precursor for peptidomimetics or other bioactive scaffolds. Additionally, cross-coupling reactions at the phenyl ring allow for introduction of diverse substituents, enabling fine-tuning of biological properties.
The growing interest in this compound is also driven by its potential as a tool compound in biochemical research. Researchers are exploring its interactions with various biomolecules to gain insights into mechanisms of action for related bioactive agents. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to elucidate its binding modes with protein targets. These structural insights are invaluable for rational drug design and optimization.
In summary, 2-Methyl-5-(4-nitrophenyl)-octahydro-pyrrolo[3,4-cpyrrole (CAS No. 1044764-13-7) represents a structurally intriguing molecule with broad applications in chemical biology and pharmaceutical research. Its unique scaffold combines favorable pharmacophoric features that make it an attractive candidate for drug discovery efforts aimed at modulating enzyme activity and receptor binding. As synthetic methodologies continue to advance, derivatives of this compound will undoubtedly play an increasingly important role in developing novel therapeutic agents.
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